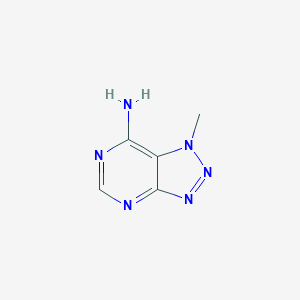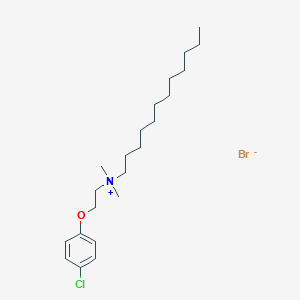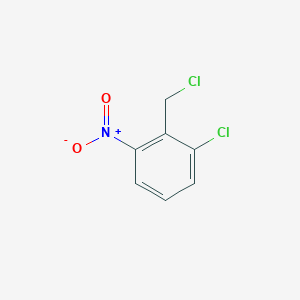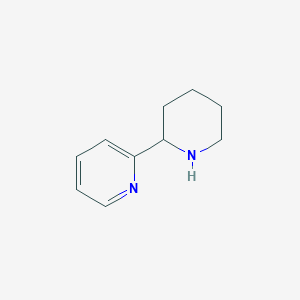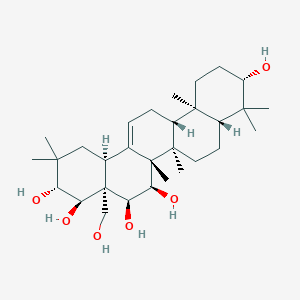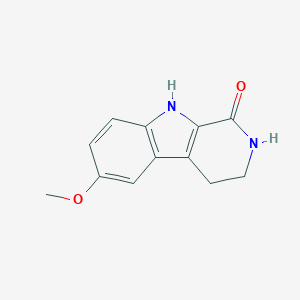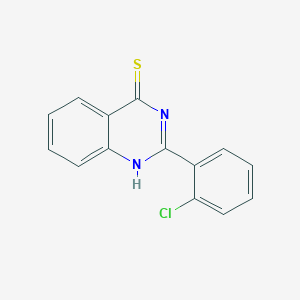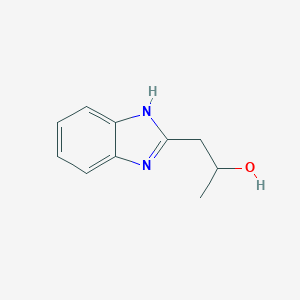
1-(1H-benzimidazol-2-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-benzimidazol-2-yl)propan-2-ol, also known as BIP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BIP is a member of the benzimidazole family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1-(1H-benzimidazol-2-yl)propan-2-ol is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cellular processes. 1-(1H-benzimidazol-2-yl)propan-2-ol has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in signal transduction pathways. Additionally, 1-(1H-benzimidazol-2-yl)propan-2-ol has been shown to inhibit the activity of histone deacetylases, enzymes involved in the regulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
1-(1H-benzimidazol-2-yl)propan-2-ol has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the formation of biofilms, which are communities of microorganisms that can cause infections. Additionally, 1-(1H-benzimidazol-2-yl)propan-2-ol has been shown to modulate the immune response, by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1H-benzimidazol-2-yl)propan-2-ol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and has been shown to have high yields and good purity. Additionally, 1-(1H-benzimidazol-2-yl)propan-2-ol has a wide range of biological activities, which makes it a versatile tool for studying various cellular processes. However, there are also some limitations to the use of 1-(1H-benzimidazol-2-yl)propan-2-ol in lab experiments. It has been shown to have low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, the mechanism of action of 1-(1H-benzimidazol-2-yl)propan-2-ol is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 1-(1H-benzimidazol-2-yl)propan-2-ol. One area of research could focus on the development of more efficient synthesis methods for 1-(1H-benzimidazol-2-yl)propan-2-ol, which could improve its yield and purity. Additionally, further studies could be conducted to better understand the mechanism of action of 1-(1H-benzimidazol-2-yl)propan-2-ol, which could lead to the development of more targeted therapies for cancer and other diseases. Finally, more studies could be conducted to investigate the potential applications of 1-(1H-benzimidazol-2-yl)propan-2-ol in other areas of research, such as neuroscience and immunology.
Métodos De Síntesis
The synthesis of 1-(1H-benzimidazol-2-yl)propan-2-ol can be achieved through a variety of methods, including the reaction of 2-aminobenzimidazole with 2-chloro-1-propanol in the presence of a base. This method has been shown to produce high yields of 1-(1H-benzimidazol-2-yl)propan-2-ol with good purity. Other methods of synthesis include the reaction of 2-aminobenzimidazole with 2-bromo-1-propanol or the reaction of 2-chloro-1-propanol with 1H-benzimidazole in the presence of a base.
Aplicaciones Científicas De Investigación
1-(1H-benzimidazol-2-yl)propan-2-ol has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anticancer, antifungal, antiviral, and antibacterial properties. 1-(1H-benzimidazol-2-yl)propan-2-ol has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been proposed as a potential anticancer agent. It has also been shown to have antifungal activity against a variety of fungal species, including Candida albicans and Aspergillus fumigatus. Additionally, 1-(1H-benzimidazol-2-yl)propan-2-ol has been shown to have antiviral activity against a variety of viruses, including HIV-1 and HCV.
Propiedades
Número CAS |
19275-89-9 |
|---|---|
Nombre del producto |
1-(1H-benzimidazol-2-yl)propan-2-ol |
Fórmula molecular |
C10H12N2O |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
1-(1H-benzimidazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C10H12N2O/c1-7(13)6-10-11-8-4-2-3-5-9(8)12-10/h2-5,7,13H,6H2,1H3,(H,11,12) |
Clave InChI |
SZRHHTDXMBPFEU-UHFFFAOYSA-N |
SMILES |
CC(CC1=NC2=CC=CC=C2N1)O |
SMILES canónico |
CC(CC1=NC2=CC=CC=C2N1)O |
Sinónimos |
1H-Benzimidazole-2-ethanol,alpha-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



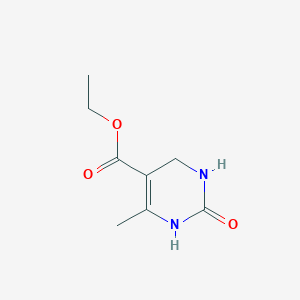
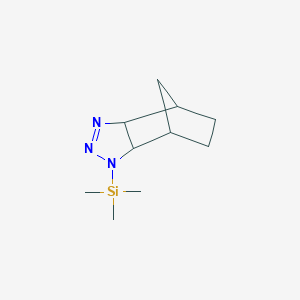
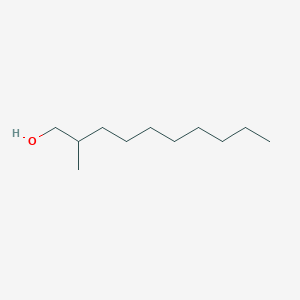
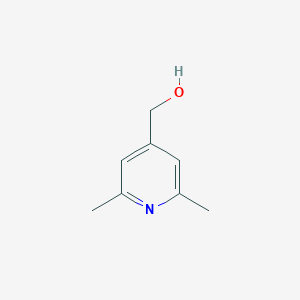
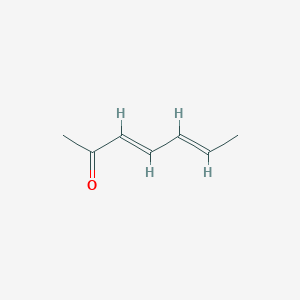
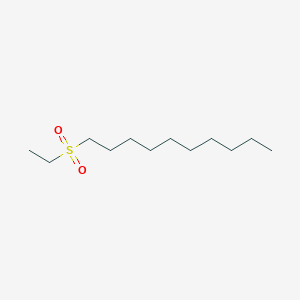
![2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97652.png)
